

5-Nitro-2-indanone: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Nitro-2-indanone

Cat. No.: B051443

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CAS Number: 116530-60-0

This technical guide provides a comprehensive overview of **5-Nitro-2-indanone**, a heterocyclic compound of interest to researchers in drug discovery and chemical biology. While specific experimental data on this compound is limited in publicly available literature, this guide synthesizes the known chemical properties, a detailed synthesis protocol, and explores its potential applications based on the activities of the broader class of indanone derivatives.

Chemical and Physical Properties

5-Nitro-2-indanone, also known as 5-nitro-1,3-dihydroinden-2-one, is a nitro-substituted indanone derivative.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₉ H ₇ NO ₃	[1]
Molecular Weight	177.16 g/mol	[1]
Appearance	Yellow crystalline solid	
Melting Point	141-143 °C	
Boiling Point (Predicted)	340.6 ± 42.0 °C	
Density (Predicted)	1.396 ± 0.06 g/cm ³	
Storage	Sealed in dry, room temperature conditions	

Synthesis of 5-Nitro-2-indanone

A detailed experimental protocol for the synthesis of **5-Nitro-2-indanone** has been described. The following is a step-by-step methodology for its preparation.

Experimental Protocol: Synthesis of 5-Nitro-2-indanone

Materials and Reagents:

- 2-Indanone
- Fuming nitric acid (95%)
- Chloroform
- Sodium hydroxide solution (10%)
- Saturated saline solution
- Ethyl acetate
- Cyclohexane
- Ice-water bath

- Standard laboratory glassware (three-necked flask, dropping funnel, separatory funnel, rotary evaporator)
- Thin-layer chromatography (TLC) apparatus
- Melting point apparatus

Procedure:

- **Reaction Setup:** In a 250 mL three-necked flask, dissolve 5.6 g of 2-indanone in 40 mL of chloroform. In a separate container, measure 13 mL of 95% fuming nitric acid. Cool both solutions to below $-20\text{ }^{\circ}\text{C}$ using a cryogenic bath.
- **Nitration:** While maintaining the temperature below $-20\text{ }^{\circ}\text{C}$ and under vigorous stirring, slowly add the cooled 2-indanone solution to the fuming nitric acid over a period of 40 minutes.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC). The developing solvent is a mixture of chloroform and methanol (100:1). The R_f value for the product, **5-Nitro-2-indanone**, is approximately 0.64, while the R_f for the starting material, 2-indanone, is 0.79.
- **Reaction Completion and Quenching:** After the addition is complete, continue stirring the reaction mixture at $-20\text{ }^{\circ}\text{C}$ for an additional 20 minutes to ensure the reaction goes to completion. Quench the reaction by carefully adding 60 mL of a 10% sodium hydroxide solution mixed with ice water.
- **Extraction:** Transfer the reaction mixture to a separatory funnel. Separate the layers and extract the aqueous phase three times with 30 mL of chloroform each time.
- **Washing and Drying:** Combine the organic phases and wash with saturated saline solution until the pH is neutral. Dry the organic layer over anhydrous sodium sulfate.
- **Solvent Removal:** Remove the chloroform using a rotary evaporator to obtain a yellow solid.
- **Recrystallization and Purification:** Recrystallize the crude product from a mixture of ethyl acetate and cyclohexane. Cool the solution to induce crystallization.

- Isolation and Characterization: Filter the reddish-brown crystals and dry them. A typical yield is around 3.8 g (49.5%). The melting point of the purified **5-Nitro-2-indanone** is between 141-143 °C.

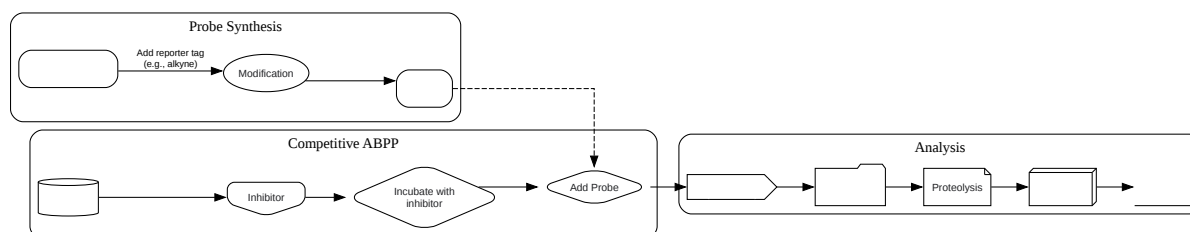
Potential Research Applications

While specific studies detailing the biological activity of **5-Nitro-2-indanone** are not widely available, the indanone scaffold is a well-established pharmacophore with a broad range of biological activities.[2][3] Furthermore, **5-Nitro-2-indanone** is marketed as a useful biochemical for proteomics research, suggesting its potential as a chemical probe.

Potential as a Chemical Probe in Proteomics

The structure of **5-Nitro-2-indanone**, containing a reactive ketone and a nitro group that can be chemically modified, makes it a candidate for development as a chemical probe for activity-based protein profiling (ABPP). ABPP is a powerful chemical proteomics strategy used to identify and characterize enzyme activities in complex biological systems.[4][5][6][7]

A hypothetical workflow for using a **5-Nitro-2-indanone**-derived probe in a competitive ABPP experiment is outlined below.



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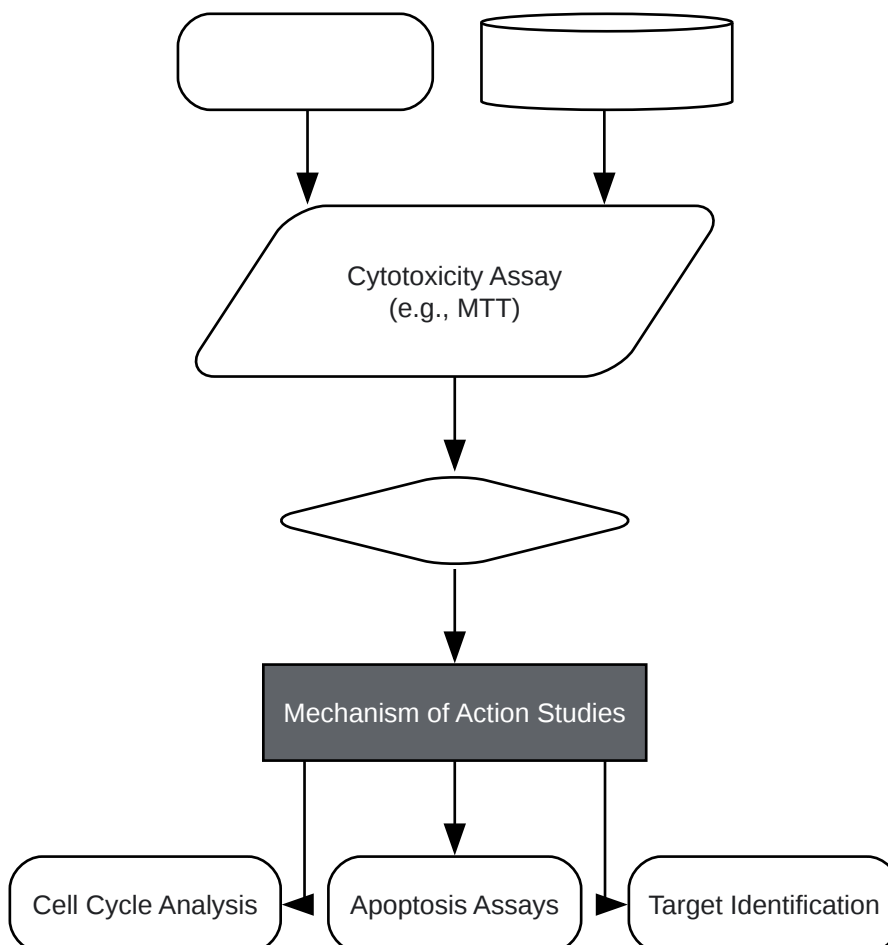
Hypothetical workflow for a competitive ABPP experiment.

Potential Anticancer and Antimicrobial Activity

Derivatives of the indanone scaffold have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity: Numerous studies have reported the cytotoxic effects of indanone derivatives against various cancer cell lines.[1][3][8][9][10] For instance, some indanone-based compounds have shown potent activity against multidrug-resistant cancer cells.[8][10] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

The general logical flow of investigating the anticancer potential of a compound like **5-Nitro-2-indanone** is depicted below.



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Logical workflow for investigating anticancer properties.

Antimicrobial Activity: Indanone derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens.[2] Studies on related structures, such as indanone acetic acid derivatives, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[2]

Safety and Handling

5-Nitro-2-indanone is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

5-Nitro-2-indanone is a readily synthesizable compound with potential applications in chemical biology and drug discovery. While specific biological data for this molecule is currently limited, its structural relationship to the broadly active indanone class suggests that it may possess interesting anticancer, antimicrobial, or other pharmacological properties. Its designation as a tool for proteomics research warrants further investigation into its utility as a chemical probe for target identification and pathway elucidation. This guide provides a foundational resource for researchers interested in exploring the potential of **5-Nitro-2-indanone** in their own studies.

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